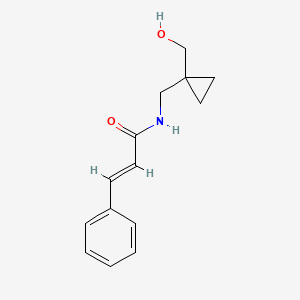
N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide derivatives involves multiple steps, including coupling reactions and the use of catalysts. For instance, the synthesis of related compounds such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was achieved through a coupling reaction of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with a urea derivative, facilitated by a boron-based reagent . Similarly, a series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives were synthesized for antitumor activity evaluation . These methods highlight the versatility of imidazo[1,2-a]pyridine derivatives in drug synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the structure of a related compound was confirmed by 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize the molecular structure, which is found to be consistent with experimental data . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activity. The rearrangement of related compounds, such as 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide, leads to different structural analogs, which may have varied biological properties . Additionally, the regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines represents a novel approach to synthesize 1,2-diketones, which are valuable intermediates in pharmaceutical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces significantly stabilizes the structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide . The vibrational properties of these compounds can be studied through characteristic vibrational absorption bands, which are important for understanding their reactivity and interactions with biological targets .
科学的研究の応用
Chemical Design and Synthesis
N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide is part of a broader class of compounds involved in the design and synthesis of potential therapeutic agents targeting various biological receptors. For instance, it is structurally related to compounds designed as melatonin receptor ligands, highlighting its potential in the modulation of circadian rhythms and sleep disorders. Such compounds have shown selectivity and affinity for MT1 and MT2 melatonin receptors, suggesting their utility in treating sleep-related conditions and possibly other melatonin-related functions (El Kazzouli et al., 2011).
Fluorescent Probes
Additionally, derivatives of imidazo[1,2-a]pyridines, to which this compound is closely related, have been developed as efficient fluorescent probes for mercury ions. This application is particularly relevant in environmental and analytical chemistry, where the detection of mercury levels is crucial for water quality monitoring and environmental protection (Shao et al., 2011).
Antiviral and Antimicrobial Activities
Compounds within this chemical family have also been explored for their antiviral properties, particularly against human rhinovirus, which is a common cause of the common cold. The structural motif of imidazo[1,2-a]pyridines has been key in developing inhibitors that show promise as antirhinovirus agents, indicating the potential of this compound and its derivatives in contributing to the treatment or prevention of viral infections (Hamdouchi et al., 1999).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, the pyrazole-acetamide derivatives, related to the structure of this compound, have been synthesized and characterized, leading to novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, demonstrating the compound's potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Insecticidal Applications
There is also evidence of the insecticidal properties of thiadiazole derivatives of similar compounds against the cotton leafworm, Spodoptera littoralis. This suggests that this compound could be a precursor or model for developing new insecticidal agents, contributing to agricultural pest management strategies (Fadda et al., 2017).
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-11(9-19-12-15-3-1-4-16-12)14-5-2-7-17-8-6-13-10-17/h1,3-4,6,8,10H,2,5,7,9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOFRZOZKMIGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

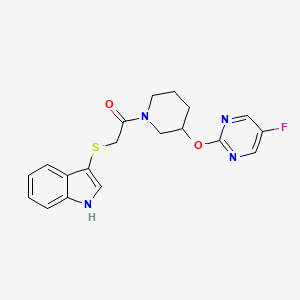
![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)
![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)
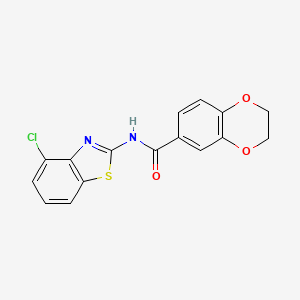
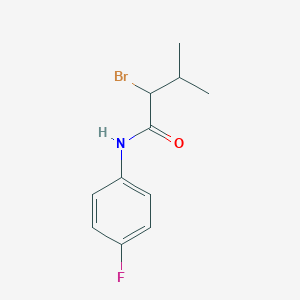
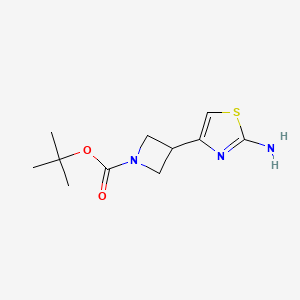
![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)
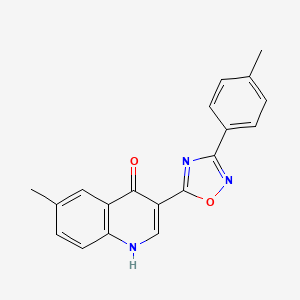
![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)
![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)
